(4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde
Description
Properties
CAS No. |
78715-84-1 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-6,9H,7H2/t9-/m1/s1 |
InChI Key |
TYKIROLHVMZXNY-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2)C=O |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of (S)-phenylglycinol with glyoxal under acidic conditions to form the oxazole ring. The reaction conditions often require a solvent like ethanol or methanol and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid.
Reduction: (S)-2-Phenyl-4,5-dihydrooxazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The oxazole ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on the Oxazoline Ring
(4S)-4-tert-Butyl-2-phenyl-4,5-dihydro-1,3-oxazole Derivatives
- Example : N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine .
- Comparison : The tert-butyl group introduces steric bulk, enhancing enantioselectivity in metal-catalyzed reactions. The appended triazine ring improves metal chelation, a feature absent in the target compound. Intramolecular hydrogen bonding (N7–H7···N15) rigidifies the structure, whereas the aldehyde in the target compound may promote dynamic reactivity .
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
- Example : A bidentate ligand with pyridine and dual isopropyl-oxazoline groups .
- Comparison : The pyridine backbone enables π-stacking and stronger metal coordination (e.g., with Pd or Cu). The isopropyl groups provide moderate steric hindrance, contrasting with the phenyl group in the target compound. The absence of an aldehyde limits its use in covalent catalysis compared to the target .
Bis-Oxazoline Derivatives
(4S,4′S)-2,2′-(Pentane-3,3′-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Example : A bis-oxazoline ligand with a flexible pentane spacer .
- Comparison : The bis-oxazoline structure allows for tetradentate metal coordination, enhancing complex stability. The benzyl substituents increase hydrophobicity, whereas the target compound’s phenyl and aldehyde groups balance lipophilicity and reactivity .
Carbaldehyde-Containing Heterocycles
N-Substituted Pyrazoline Carbaldehydes
- Example : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde .
- Comparison : Pyrazolines have a six-membered ring with two adjacent nitrogen atoms, differing from oxazolines’ oxygen and nitrogen arrangement. The carbaldehyde group in both compounds enables similar post-functionalization, but the oxazoline’s smaller ring size and electron-rich oxygen influence metal-binding preferences .
Catalytic and Electronic Properties
*Calculated based on the molecular formula C₁₀H₉NO₂.
- Electronic Effects : The phenyl group in the target compound provides electron-withdrawing effects, stabilizing metal complexes. In contrast, tert-butyl (electron-donating) and triazine (electron-deficient) groups in related compounds alter redox properties .
- Steric Effects : The aldehyde’s small size allows greater conformational flexibility compared to bulkier substituents like tert-butyl or benzyl .
Biological Activity
(4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde is a compound belonging to the oxazole family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 175.184 g/mol
- CAS Number : 70450-83-8
Biological Activity Overview
Research indicates that compounds similar to (4S)-2-phenyl-4,5-dihydro-1,3-oxazole derivatives exhibit various biological activities, including anticancer properties. The structure of this compound allows it to interact with biological targets effectively.
Anticancer Activity
A significant aspect of the biological activity of this compound relates to its potential as an anticancer agent. Studies have shown that related oxazole derivatives can induce apoptosis in cancer cells.
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of 2-phenyl oxazole derivatives revealed that specific modifications enhance their efficacy as apoptosis inducers. For instance:
- Compound 1k , a derivative with an EC of 270 nM and a GI of 229 nM in human colorectal DLD-1 cells, demonstrated significant tumor growth inhibition (63%) in xenograft mouse models at a dose of 50 mg/kg .
The mechanism by which this compound exerts its effects is likely linked to:
- Caspase Activation : Induction of apoptosis through caspase activation pathways.
- PARP Cleavage : Involvement in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
- DNA Damage Response : Inducing DNA laddering indicative of apoptosis .
Comparative Biological Activity Table
| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) | Model |
|---|---|---|---|---|
| Compound 1k | 270 | 229 | 63 | DLD-1 Xenograft Mouse Model |
| (4S)-2-Phenyl-Oxazole Derivatives | Varies | Varies | Varies | Varies |
Additional Biological Properties
Other studies have explored the broader pharmacological profile of oxazoles:
- Antimicrobial properties have been noted in certain derivatives.
- Some compounds exhibit anti-inflammatory effects by modulating cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
